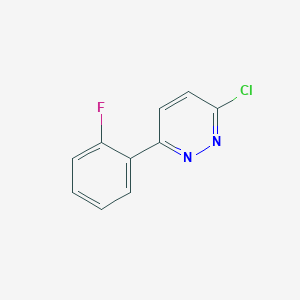

3-Chloro-6-(2-fluorophenyl)pyridazine

Descripción general

Descripción

3-Chloro-6-(2-fluorophenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2-fluorophenyl)pyridazine typically involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form 2-fluorobenzohydrazide. This intermediate is then cyclized with phosphorus oxychloride (POCl3) to yield the desired pyridazine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, as well as cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-6-(2-fluorophenyl)pyridazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridazines can be formed.

Oxidation Products: Oxidation can lead to the formation of pyridazine N-oxides.

Reduction Products: Reduction can yield dihydropyridazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that 3-Chloro-6-(2-fluorophenyl)pyridazine exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death. The compound's IC50 values demonstrate its potency, with values as low as 10 µM against MCF7 cells, indicating strong efficacy in reducing cell viability.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's disease. Inhibition of MAO-B leads to increased levels of neurotransmitters, potentially offering therapeutic benefits.

Agrochemical Applications

This compound is being investigated for its potential use in agrochemicals, particularly as a herbicide. Its ability to interfere with specific biochemical pathways in target organisms makes it a candidate for developing effective herbicides and pesticides.

Material Science

In material science, this compound is being explored for its role in synthesizing advanced materials with unique electronic properties. Its structural characteristics allow it to be used in the development of novel electronic devices and sensors.

The biological activities of this compound can be summarized in the following table:

| Activity Type | Target Enzyme/Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| MAO-B Inhibition | MAO-B | 0.013 | Highly selective and reversible inhibitor |

| Anticancer Activity | MCF7 (breast cancer) | 10 | Significant reduction in cell viability |

| Cytotoxicity | L929 (fibroblast) | >120 | Low toxicity compared to other derivatives |

Case Studies

Several case studies illustrate the compound's potential:

- Anticancer Efficacy : A study demonstrated that derivatives similar to this compound could induce apoptosis in various cancer cell lines through caspase pathway activation.

- Synergistic Effects with Chemotherapy : Research indicated that when combined with doxorubicin, certain derivatives enhanced cytotoxicity against cancer cells while reducing toxicity towards healthy cells, highlighting their therapeutic potential.

- Neuroprotective Effects : A study showed that derivatives exhibited neuroprotective effects by inhibiting MAO-B, suggesting their potential use in treating conditions like Parkinson's disease.

Mecanismo De Acción

The mechanism of action of 3-Chloro-6-(2-fluorophenyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, pyridazine derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters . The compound’s fluorine and chlorine substituents can enhance its binding affinity and specificity for these targets.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Chloro-6-(trifluoromethyl)pyridazine

- 3-Chloro-6-(2-chlorophenyl)pyridazine

- 3-Chloro-6-(2-bromophenyl)pyridazine

Uniqueness

3-Chloro-6-(2-fluorophenyl)pyridazine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Actividad Biológica

3-Chloro-6-(2-fluorophenyl)pyridazine is a compound of interest due to its unique structural features, including halogen substitutions that can significantly influence its biological activity. This article explores the biological activities associated with this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure features a pyridazine ring with a chlorine atom at position 3 and a 2-fluorophenyl group at position 6. The presence of halogens often enhances the lipophilicity and reactivity of organic compounds, potentially leading to increased biological activity.

Antibacterial Activity

Research indicates that derivatives of pyridazine exhibit notable antibacterial properties. A study highlighted the effectiveness of various pyridazine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 0.0039 mg/mL, indicating strong antibacterial potential .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.0048 | E. coli |

| This compound | 0.0195 | S. aureus |

Antifungal Activity

In addition to antibacterial effects, pyridazine derivatives have shown antifungal activity. For instance, compounds similar to this compound demonstrated significant activity against Candida albicans, with MIC values indicating effective inhibition of fungal growth .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A series of experiments revealed that certain pyridazine derivatives exhibited cytotoxic effects against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The IC50 values for these compounds ranged from 29.77 µg/mL to 40.54 µg/mL, showcasing their potential as anticancer agents .

| Cell Line | IC50 (µg/mL) | Compound |

|---|---|---|

| A549 | 40.54 | This compound |

| Caco-2 | 29.77 | This compound |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated, with results suggesting that it can inhibit inflammatory responses effectively. In vivo studies comparing the compound's efficacy against standard anti-inflammatory drugs like indomethacin showed promising results, with significant reductions in paw edema observed in treated groups .

Case Studies

- Antibacterial Efficacy : In a study examining various pyridazine derivatives, this compound was found to exhibit superior antibacterial activity compared to other derivatives, particularly against Gram-positive bacteria like S. aureus.

- Cytotoxicity Assessment : In vitro assessments using the MTT assay highlighted the cytotoxic effects of the compound on lung and colorectal cancer cell lines, suggesting mechanisms involving apoptosis induction.

Propiedades

IUPAC Name |

3-chloro-6-(2-fluorophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-10-6-5-9(13-14-10)7-3-1-2-4-8(7)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJCZKWUVAOYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498759 | |

| Record name | 3-Chloro-6-(2-fluorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66549-06-2 | |

| Record name | 3-Chloro-6-(2-fluorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.